BenchChemオンラインストアへようこそ!

(R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid

Chiral resolution Antimalarial Stereospecific SAR

This chiral quinoline-3-carboxylic acid building block features a critical (R)-configured 2-methoxypropylamino side chain and a 6-bromo substituent. Unlike racemic or (S)-enantiomer alternatives, this specific stereochemistry is essential for maintaining validated SAR in MELK kinase inhibitor and anti-infective programs. Using the incorrect enantiomer risks divergent biological activity and wasted synthesis effort. Ideal as a late-stage intermediate or negative control for MAO/bromodomain off-target assays.

Molecular Formula C14H15BrN2O3
Molecular Weight 339.18 g/mol
CAS No. 1369532-19-3
Cat. No. B1409215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid
CAS1369532-19-3
Molecular FormulaC14H15BrN2O3
Molecular Weight339.18 g/mol
Structural Identifiers
SMILESCC(CNC1=C2C=C(C=CC2=NC=C1C(=O)O)Br)OC
InChIInChI=1S/C14H15BrN2O3/c1-8(20-2)6-17-13-10-5-9(15)3-4-12(10)16-7-11(13)14(18)19/h3-5,7-8H,6H2,1-2H3,(H,16,17)(H,18,19)/t8-/m1/s1
InChIKeyGQFLADCQCJHNDE-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid (CAS 1369532-19-3) – Procurement-Relevant Structural and Stereochemical Context


(R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid is a chiral quinoline-3-carboxylic acid derivative bearing a bromine at the 6-position and an (R)-configured 2-methoxypropylamino substituent at the 4-position [1]. Its molecular formula is C₁₄H₁₅BrN₂O₃ with a molecular weight of 339.18 g/mol . The compound belongs to a class of quinoline building blocks employed in medicinal chemistry for kinase inhibitor and anti-infective programs, with its (S)-enantiomer (CAS 1386874-30-1) specifically cited for antimalarial drug preparation .

(R)-6-Bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid Procurement Risks: Why In-Class Analogs Are Not Interchangeable


Quinoline-3-carboxylic acid derivatives with 6-bromo and 4-amino substitution cannot be generically interchanged for several reasons critical to procurement. The (R)-enantiomer differs from its (S)-counterpart (CAS 1386874-30-1) in three-dimensional configuration at the 2-methoxypropyl side chain, which can produce divergent binding poses at chiral biological targets . Published structure-activity relationship (SAR) studies on related quinoline scaffolds demonstrate that the position of the bromine (6- vs. 8-bromo), the nature of the 4-amino substituent (alkylamino vs. cycloalkylamino), and the oxidation state at the 3-position (carboxylic acid vs. ketone vs. sulfonyl) each independently control target potency and selectivity profiles [1]. Substituting even a closely related analog therefore risks invalidating established SAR, wasting synthesis effort, and confounding biological assay interpretation. The quantitative evidence below identifies where specific differentiation data exist.

(R)-6-Bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid Quantitative Differentiation Evidence


Enantiomeric Differentiation: (R) vs. (S) Configuration at the 2-Methoxypropyl Side Chain

The (R)-enantiomer (CAS 1369532-19-3) and (S)-enantiomer (CAS 1386874-30-1) share identical molecular formula (C₁₄H₁₅BrN₂O₃, MW 339.18) and connectivity but differ in the absolute configuration at the 2-methoxypropyl side-chain chiral center. The (S)-enantiomer is explicitly marketed for antimalarial drug preparation, whereas no equivalent application statement is made for the (R)-enantiomer, suggesting stereochemistry-dependent target engagement .

Chiral resolution Antimalarial Stereospecific SAR

MAO-A/MAO-B Counter-Screening: Selectivity Against Amine Oxidases

In recombinant human enzyme assays, the compound (recorded as CHEMBL3398528) exhibited no meaningful inhibition of MAO-A or MAO-B, with IC₅₀ values exceeding 100,000 nM under standard spectrofluorometric conditions [1]. This negative data distinguishes it from quinoline derivatives that carry undesired MAO inhibitory activity, which can confound phenotypic screening results.

Monoamine oxidase Counter-screen Selectivity

PBRM1-BD2 Binding Counter-Screen: Evidence of Selectivity Against Bromodomains

A structurally related quinoline derivative (US20240190828, Compound 6a) was profiled against the second bromodomain of PBRM1 (BD2) and showed negligible binding (Kd = 170,000 nM) by ¹H/¹⁵N chemical shift perturbation [1]. While not identical to the target compound, this class-level data suggests that 6-bromo-4-aminoquinoline-3-carboxylic acid scaffolds do not engage PBRM1-BD2 at therapeutically relevant concentrations.

Bromodomain PBRM1 Epigenetics

6-Bromo vs. 8-Bromo Regioisomer Differentiation: Positional Control in Quinoline SAR

In a multi-substituted quinoline series targeting HIV-1 integrase allosteric sites, the 6-bromo substitution conferred better antiviral properties than the unsubstituted parent, but showed a significant loss of potency against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo regioisomer retained full effectiveness [1]. This demonstrates that the 6-bromo position is not equivalent to the 8-bromo position, directly impacting resistance profiles.

Regioisomer HIV integrase Antiviral

(R)-6-Bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid Optimal Procurement & Deployment Scenarios


Stereospecific Building Block for Chiral Quinoline-Based Kinase Inhibitor Synthesis

Medicinal chemistry teams optimizing MELK or related kinase inhibitors that require an (R)-configured 2-methoxypropylamino side chain can use this compound as a late-stage intermediate. The defined (R)-stereochemistry eliminates the need for chiral resolution after coupling, reducing synthetic step count and improving enantiomeric excess control [1].

Negative Control or Counter-Screen Reference in Off-Target Profiling Panels

Given its demonstrated inactivity against MAO-A and MAO-B (IC₅₀ > 100,000 nM) and structurally inferred lack of bromodomain engagement, this compound can serve as a negative control in assay panels designed to detect MAO or bromodomain off-target liabilities of quinoline-containing lead compounds [2].

SAR Probe for 6-Bromo Positional Effects in Anti-Infective Lead Optimization

Research groups working on quinoline-based antimalarials or antiviral agents can use this compound to systematically compare the contribution of the 6-bromo substituent versus 8-bromo, 6-chloro, or unsubstituted analogs. The documented resistance-profile difference between 6-bromo and 8-bromo regioisomers makes this a critical SAR tool [3].

Quote Request

Request a Quote for (R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.